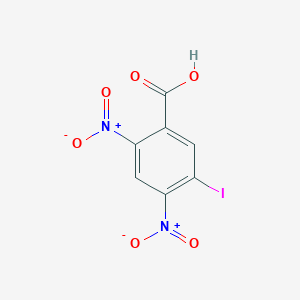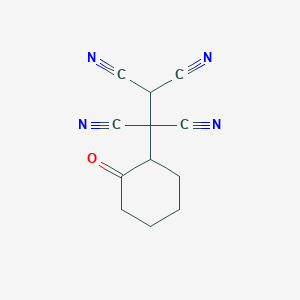![molecular formula C30H34N2O3S B11095444 Nonyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11095444.png)
Nonyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NONYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a nonyl group attached to a pyridyl ring, which is further substituted with cyano, methoxyphenyl, and phenyl groups. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NONYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
NONYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
NONYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE has diverse applications in scientific research:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Mechanism of Action
The mechanism of action of NONYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and pyridyl-based molecules with various substituents . Examples include:
- 2-{[3-CYANO-4-(4-ETHOXY-3-METHOXYPHENYL)-6-PHENYL-2-PYRIDINYL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
- 2-{[3-CYANO-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-PHENYLACETAMIDE
Uniqueness
NONYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C30H34N2O3S |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
nonyl 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C30H34N2O3S/c1-3-4-5-6-7-8-12-19-35-29(33)22-36-30-27(21-31)26(23-15-17-25(34-2)18-16-23)20-28(32-30)24-13-10-9-11-14-24/h9-11,13-18,20H,3-8,12,19,22H2,1-2H3 |
InChI Key |
QCXDHKKCEJYHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11095361.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11095362.png)
![3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole](/img/structure/B11095367.png)
![2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11095368.png)
![2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11095378.png)


![1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone](/img/structure/B11095399.png)
![5-(5-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11095406.png)
![2-(methylsulfanyl)ethyl {4-[(E)-(2-{[(3-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate](/img/structure/B11095413.png)
![6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11095417.png)

![N-(4-ethylphenyl)-N'-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11095430.png)
![6-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11095438.png)
